molecular formula C15H19NO4 B15233746 Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate

Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate

Cat. No.: B15233746
M. Wt: 277.31 g/mol
InChI Key: NWOQEBJVJFVNAA-UHFFFAOYSA-N
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Description

Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate is an organic compound with the molecular formula C15H19NO4. It is a derivative of cyclopentane, featuring a benzyloxycarbonyl (Cbz) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone.

    Amination: Cyclopentanone undergoes amination to introduce the amino group.

    Protection: The amino group is then protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonyl-protected amine.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Amination: Large quantities of cyclopentanone are aminated using ammonia or an amine source.

    Protection and Purification: The resulting amine is protected with benzyloxycarbonyl chloride, followed by purification steps to remove impurities.

    Esterification: The purified intermediate is esterified in large reactors, and the final product is isolated through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a prodrug or a building block in drug design.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate involves its interaction with biological targets. The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active amine. This amine can then interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-{[(benzyloxy)carbonyl]amino}methylcyclopentane-1-carboxylate: Similar structure but with a methyl group on the cyclopentane ring.

    Methyl 1-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of cyclopentane.

Uniqueness

Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate is unique due to its specific ring size and the presence of both ester and benzyloxycarbonyl-protected amine functionalities. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

methyl 1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate

InChI

InChI=1S/C15H19NO4/c1-19-13(17)15(9-5-6-10-15)16-14(18)20-11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,16,18)

InChI Key

NWOQEBJVJFVNAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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